molecular formula C9H10FN3 B2772547 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine CAS No. 1862537-29-8

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine

Cat. No.: B2772547
CAS No.: 1862537-29-8
M. Wt: 179.198
InChI Key: XGQSYRNEQKENGF-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base, such as sodium hydride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its fluorine atom also contributes to its unique reactivity and potential therapeutic applications .

Biological Activity

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base such as sodium hydride under reflux conditions. This approach allows for the formation of the desired compound with high yield and purity.

Synthetic Route Overview

StepReagentsConditions
15-Fluoropyrimidine + Pyridine DerivativeReflux in presence of NaH
2CyclizationControlled temperature and atmosphere

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential to inhibit specific enzymes or receptors involved in critical biological pathways.

Antimicrobial Activity

Studies have shown that derivatives of fluorinated pyrimidines can exhibit significant antimicrobial effects. For instance, related compounds have demonstrated inhibitory activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.25 µg/mL . The exact MIC for this compound is yet to be established but is expected to be within a similar range given its structural similarities.

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For example, certain pyrimidine derivatives have shown promising results against breast, colon, and lung cancer cell lines . The mechanism underlying these effects often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways critical for disease progression. For instance, it may act on neurotransmitter receptors in the brain, which could lead to potential therapeutic effects in neurological disorders.

Study on Antiproliferative Effects

A study published in Molecules evaluated various fluorinated pyrimidines for their antiproliferative activity against cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited significant growth inhibition in vitro. The highest activity was noted for compounds that effectively targeted DNA synthesis pathways .

Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of pyrimidine derivatives. Compounds were tested against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The results highlighted that certain derivatives had MIC values significantly lower than those of standard antibiotics like linezolid . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQSYRNEQKENGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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